2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinyl ring, a phenylethyl group, and a thiadiazolyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazolidinyl and thiadiazolyl intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The final step involves the coupling of these intermediates under controlled temperature and pH conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its reactivity.
Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amide compounds .
Scientific Research Applications
2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl): Shares a similar imidazolidinyl structure but with different substituents.
2-[2,5-Dioxo-1-phenyl-3-(2-phenylethyl)-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide: Another related compound with variations in the phenylethyl and acetamide groups.
Uniqueness
What sets 2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C17H19N5O4S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H19N5O4S/c1-26-10-14-20-21-16(27-14)19-13(23)9-12-15(24)22(17(25)18-12)8-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,18,25)(H,19,21,23) |
InChI Key |
SBAOKEBVMFPTHD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CC2C(=O)N(C(=O)N2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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